![molecular formula C15H12N2 B14293717 6,11-Dihydro-5H-pyrido[2,3-a]carbazole CAS No. 119273-99-3](/img/structure/B14293717.png)
6,11-Dihydro-5H-pyrido[2,3-a]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,11-Dihydro-5H-pyrido[2,3-a]carbazole is a heterocyclic compound that belongs to the class of carbazole alkaloids. These compounds are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms. The structure of this compound consists of a fused tricyclic system that includes a pyridine ring and a carbazole moiety. This unique structure imparts significant chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydro-5H-pyrido[2,3-a]carbazole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further transformed into the desired compound through additional steps.
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the reaction and improve efficiency. For example, the preparation of related compounds such as 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride involves the use of tert-butyl-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate as a key intermediate .
Analyse Des Réactions Chimiques
Types of Reactions
6,11-Dihydro-5H-pyrido[2,3-a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives with altered electronic properties.
Applications De Recherche Scientifique
6,11-Dihydro-5H-pyrido[2,3-a]carbazole has a wide range of scientific research applications due to its unique structure and properties. Some of the key applications include:
Mécanisme D'action
The mechanism of action of 6,11-Dihydro-5H-pyrido[2,3-a]carbazole involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and telomerases, which are essential for DNA replication and cell division . Additionally, it can modulate protein phosphorylation and interfere with signal transduction pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparaison Avec Des Composés Similaires
6,11-Dihydro-5H-pyrido[2,3-a]carbazole can be compared with other similar compounds, such as indolo[2,3-a]carbazoles and pyrrolo[3,2-c]carbazoles . These compounds share similar structural features but differ in their biological activities and applications. For example:
Indolo[2,3-a]carbazoles: These compounds have a planar ring system consisting of indole and carbazole elements and exhibit strong antitumor activity.
Pyrrolo[3,2-c]carbazoles: These compounds are known for their antioxidant and photophysical properties, making them valuable in the development of electroluminescent materials.
The uniqueness of this compound lies in its specific combination of chemical and biological properties, which make it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
119273-99-3 |
|---|---|
Formule moléculaire |
C15H12N2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
6,11-dihydro-5H-pyrido[2,3-a]carbazole |
InChI |
InChI=1S/C15H12N2/c1-2-6-13-11(5-1)12-8-7-10-4-3-9-16-14(10)15(12)17-13/h1-6,9,17H,7-8H2 |
Clé InChI |
VKGPXNDBUOYUSE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=C1C=CC=N3)NC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


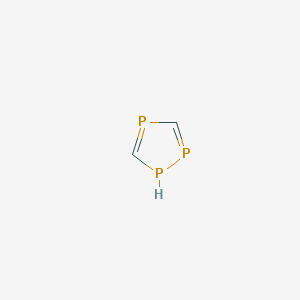
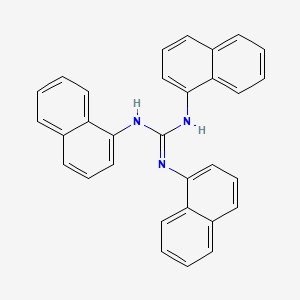
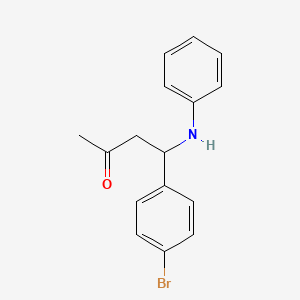
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol](/img/structure/B14293660.png)

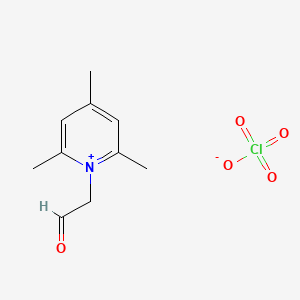
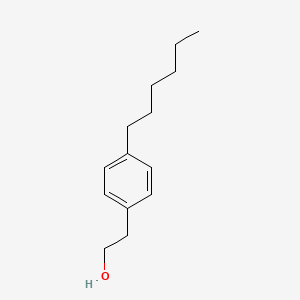
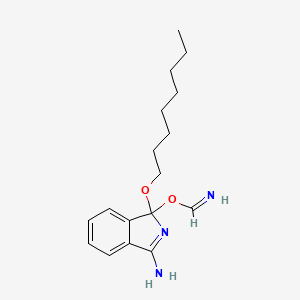
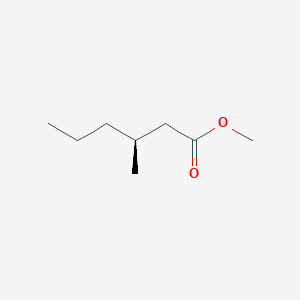
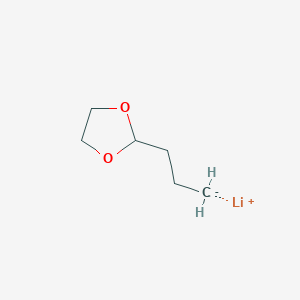

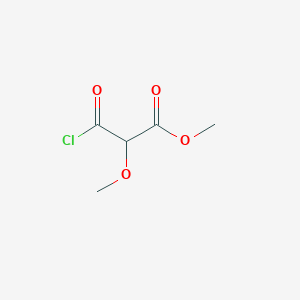

![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
